Chloroethane is a volatile, low-molecular-weight aliphatic halogenated hydrocarbon with a boiling point of 12.2 °C, primarily utilized as an ethylating agent in industrial synthesis and as a topical vapocoolant[1]. Due to its high vapor pressure (1000 mmHg at 20 °C), it is handled as a liquefied compressed gas, requiring specialized pressurized reactor systems for chemical synthesis . In procurement contexts, it is prioritized over heavier ethyl halides for its superior atom economy and over alternative alkylating agents for its predictable, easily neutralized chloride byproducts, making it a highly efficient precursor for large-scale polymer and pharmaceutical manufacturing.
Substituting chloroethane with liquid analogs like bromoethane or diethyl sulfate fundamentally alters process engineering, cost structures, and safety profiles. While bromoethane offers higher reactivity for laboratory-scale nucleophilic substitutions, its significantly higher molecular mass reduces ethylation atom economy by nearly half, drastically inflating raw material costs and transport volumes at an industrial scale [1]. Conversely, substituting with diethyl sulfate introduces severe toxicity concerns and generates corrosive sulfate salts that complicate downstream purification. Furthermore, in clinical vapocoolant applications, substituting chloroethane with higher-boiling solvents completely negates the rapid evaporative cooling mechanism required for immediate, non-pharmacological nerve conduction blockade [2].
Chloroethane has a molecular weight of 64.51 g/mol, meaning the reactive ethyl group constitutes 45.0% of its total mass. In contrast, bromoethane (MW 108.96 g/mol) yields an ethyl mass fraction of only 26.6%, and diethyl sulfate (MW 154.19 g/mol) provides a maximum theoretical efficiency of 37.6% under standard mono-ethylation conditions [1]. For industrial-scale ethylation of cellulose or amines, utilizing chloroethane requires approximately 40% less total reagent mass per mole of ethyl group transferred compared to bromoethane, significantly optimizing reactor volume utilization [2].
| Evidence Dimension | Ethyl group mass fraction |
| Target Compound Data | 45.0% (Chloroethane) |
| Comparator Or Baseline | 26.6% (Bromoethane) |
| Quantified Difference | 18.4 percentage point higher mass efficiency |
| Conditions | Stoichiometric calculation for mono-ethylation |
Maximizes raw material efficiency and reduces transport mass for large-scale industrial ethylation processes.
Chloroethane possesses a boiling point of 12.2 °C and a high vapor pressure of 1000 mmHg at 20 °C, ensuring immediate flash evaporation when applied to human skin (approximately 32-37 °C) [1]. Bromoethane, with a boiling point of 38.4 °C, remains primarily liquid at skin temperature and evaporates too slowly to induce a rapid localized temperature drop [2]. The rapid phase transition of chloroethane absorbs substantial heat energy, dropping skin temperature within seconds to temporarily block sensory nerve conduction, a performance profile unattainable with higher-boiling analogs [3].
| Evidence Dimension | Boiling point and evaporative potential at 32 °C |
| Target Compound Data | 12.2 °C (Flash evaporates on skin) |
| Comparator Or Baseline | 38.4 °C (Bromoethane - remains liquid) |
| Quantified Difference | 26.2 °C lower boiling point |
| Conditions | Topical application at standard body temperature |
Ensures the immediate cryogenic effect required for effective non-pharmacological topical anesthesia.
In the synthesis of ethylcellulose, reacting cellulose with chloroethane in the presence of sodium hydroxide generates sodium chloride (NaCl) as the sole stoichiometric byproduct [1]. When utilizing diethyl sulfate as an alternative ethylating agent, the reaction yields sodium ethyl sulfate or sodium sulfate, which are more challenging to wash from the polymer matrix and pose higher environmental toxicity risks [2]. The high water solubility of NaCl allows for simplified aqueous washing steps, reducing solvent usage and purification time in polymer manufacturing.
| Evidence Dimension | Byproduct identity and washability |
| Target Compound Data | Generates NaCl (highly water-soluble, benign) |
| Comparator Or Baseline | Diethyl sulfate (generates alkyl sulfates/sulfates) |
| Quantified Difference | Eliminates toxic sulfate byproduct streams |
| Conditions | Alkaline ethylation of cellulose |
Simplifies downstream washing protocols and reduces wastewater treatment costs in polymer synthesis.
In Lewis acid-catalyzed Friedel-Crafts alkylation, chloroethane exhibits lower intrinsic reactivity compared to bromoethane due to the stronger C-Cl bond[1]. While bromoethane reacts rapidly and can lead to difficult-to-control polyalkylation, the moderated reactivity of chloroethane allows for better thermal management in large-scale reactors and improved selectivity for monoalkylated products when precise stoichiometric ratios and temperatures are maintained [2].
| Evidence Dimension | Leaving group reactivity and bond strength |
| Target Compound Data | Lower reactivity (C-Cl bond) |
| Comparator Or Baseline | Higher reactivity (C-Br bond in Bromoethane) |
| Quantified Difference | Slower, more controlled electrophilic substitution |
| Conditions | Anhydrous AlCl3 catalyzed alkylation of benzene |
Prevents runaway exothermic reactions and limits polyalkylation in industrial aromatic substitution.
Chloroethane is the preferred ethylating agent for producing ethylcellulose from alkali cellulose due to its high atom economy and the generation of easily washable sodium chloride byproducts, avoiding the toxicity of diethyl sulfate[1].
Leveraging its 12.2 °C boiling point, chloroethane is formulated into medical cooling sprays that flash-evaporate on skin contact, providing immediate, temporary nerve blockade for minor surgical procedures and sports injuries [2].
In the synthesis of ethylbenzene derivatives, chloroethane is utilized with a Lewis acid catalyst (e.g., AlCl3) to provide a controlled electrophilic aromatic substitution, minimizing the polyalkylation risks associated with more reactive brominated analogs[3].
Flammable;Health Hazard